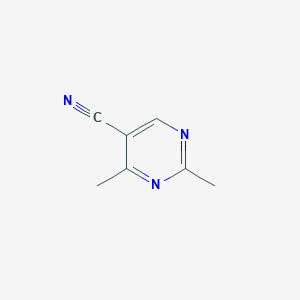

2,4-Dimethylpyrimidine-5-carbonitrile

Description

2,4-Dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with methyl groups at positions 2 and 4 and a cyano group at position 4. This substitution pattern imparts distinct physicochemical properties, including moderate lipophilicity, electronic effects from the electron-withdrawing cyano group, and steric hindrance from the methyl substituents.

Properties

IUPAC Name |

2,4-dimethylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-7(3-8)4-9-6(2)10-5/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGZHTWPQMGROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296343 | |

| Record name | 2,4-dimethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4450-24-2 | |

| Record name | NSC108896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethyl-3-oxobutanenitrile with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methyl groups at positions 2 and 4 can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products:

Oxidation: Pyrimidine N-oxides.

Reduction: Amino derivatives of pyrimidine.

Substitution: Various substituted pyrimidines depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

In vitro studies A new series of pyrimidine-5-carbonitrile derivatives has demonstrated in vitro cytotoxic activities against a panel of four human tumor cell lines: colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . Five synthesized compounds (11a, 11b, 12b, 15, and 16) exhibited moderate antiproliferative activity against these cell lines and were more active than the EGFR inhibitor erlotinib . Compound 11a, in particular, showed 4.5- to 8.4-fold greater activity than erlotinib against HCT-116, HepG-2, MCF-7, and A549 cells, with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM, respectively .

Kinase inhibitory activities Further investigation of the most cytotoxic compounds revealed promising IC50 values against the four cancer cell lines, which were subjected to kinase inhibitory activity assessments against EGFR WT and EGFR T790M using a homogeneous time-resolved fluorescence (HTRF) assay . Compound 11a was the most active against both EGFR WT and mutant EGFR T790M, exhibiting IC50 values of 0.09 and 4.03 μM, respectively .

Cell cycle and apoptosis analyses Compound 11a can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . Additionally, it upregulated the level of caspase-3 by 6.5-fold in HepG-2 cells compared to the control .

Molecular docking and ADMET studies Molecular docking studies examined the binding mode of the synthesized compounds against EGFR WT and EGFR T790M, and in silico ADMET studies explored drug-likeness properties .

Other Biological Activities

Aside from anticancer activities, pyrimidine-5-carbonitriles have a wide range of biological applications . Over the past decade, these compounds have been studied for their antimicrobial, anti-inflammatory, antifungal, antitubercular, antiviral, antihypertensive, anthelmintic, anticonvulsant, and antimalarial properties .

Synthesis of Pyrimidine-5-Carbonitriles

Various synthetic pathways are available for pyrimidine-5-carbonitrile derivatives using different starting materials .

Cyclocondensation Cyclocondensation of ethyl cyanoacetate, thiourea, and substituted aromatic aldehyde in ethanol, refluxed for 4–8 hours with potassium carbonate as a catalyst, affords pyrimidine-5-carbonitrile derivatives . Microwave irradiation for 5–10 minutes at 210W can increase the yield from 55 to 85% . A one-pot reaction of ethyl cyanoacetate, thiourea, and an appropriate aldehyde in absolute ethanol for 4-12 hours also yields 5-cyanopyrimidine derivatives . Pyrimidine 5-carbonitrile derivatives can also be synthesized from the cyclization of ethyl cyanoacetate, benzamidine hydrochloride, and aromatic aldehydes in water with potassium carbonate under microwave irradiation for 40 minutes .

From α-cyano ketone The reaction of α-cyano ketone (e.g., benzoyl acetonitrile), guanidine, and aryl aldehyde in DMF using sodium carbonate at 120 °C for 30-60 minutes furnishes the corresponding 2-Amino-4,6-diphenylpyrimidine-5-carbonitrile . Microwave irradiation provides better results than conventional methods, with yields of 34-86% .

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyrimidine-5-carbonitrile, particularly in its role as a tyrosine kinase inhibitor, involves the binding to the ATP-binding site of the enzyme. This inhibits the phosphorylation of tyrosine residues on substrate proteins, thereby blocking signal transduction pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | Source |

|---|---|---|---|---|

| This compound | 2-CH₃, 4-CH₃, 5-CN | 147.17 | Intermediate in drug synthesis; moderate lipophilicity | Hypothetical |

| 4-Amino-2-methylpyrimidine-5-carbonitrile | 2-CH₃, 4-NH₂, 5-CN | 148.16 | Antiviral activity; enhanced solubility via NH₂ group | |

| 4-Methylpyrimidine-5-carbonitrile | 4-CH₃, 5-CN | 119.13 | COX-2 inhibition; simpler structure for mechanistic studies | |

| 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile | 2-Cl, 4-NHCH₃, 5-CN | 183.62 | Anticancer applications; halogen enhances reactivity | |

| 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | 4-CF₃, 5-CN | 173.11 | High lipophilicity; potential CNS drug candidate | |

| 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile | 4-Cl, 2-Ph, 6-Ph, 5-CN | 317.78 | Antifungal activity; bulky substituents limit bioavailability |

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The cyano group at position 5 in this compound lowers electron density at the pyrimidine ring, enhancing electrophilic reactivity compared to amino or methyl-substituted analogs .

- Lipophilicity : Methyl groups increase lipophilicity (logP ~1.8), but less so than trifluoromethyl (logP ~2.5 in ) or phenyl substituents (logP ~3.2 in ).

Comparative Pharmacokinetics

- Bioavailability: Methyl groups improve membrane permeability compared to polar amino analogs (e.g., 4-Amino-2-methylpyrimidine-5-carbonitrile) but less than lipophilic trifluoromethyl derivatives .

- Metabolic Stability: The absence of labile groups (e.g., ester or amide) in this compound enhances metabolic stability relative to derivatives like 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile ().

Biological Activity

2,4-Dimethylpyrimidine-5-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential as an enzyme inhibitor, particularly against tyrosine kinases, and its applications in cancer therapy. The following sections summarize key research findings, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a cyano group and two methyl groups at the 2 and 4 positions of the pyrimidine ring. These structural features contribute to its biological activity by facilitating interactions with various biological targets.

The primary mechanism of action for this compound involves its role as a tyrosine kinase inhibitor . It binds to the ATP-binding site of tyrosine kinases, blocking the phosphorylation of tyrosine residues on substrate proteins. This inhibition disrupts signal transduction pathways that are crucial for cell proliferation and survival, making it a candidate for cancer treatment.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, derivatives of this compound have shown significant cytotoxic effects against various human tumor cell lines:

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 11 | HCT-116 (Colorectal) | 3.37 | |

| Compound 11 | HepG-2 (Liver) | 3.04 | |

| Compound 11 | MCF-7 (Breast) | 4.14 | |

| Compound 11 | A549 (Lung) | 2.40 |

These compounds demonstrated more potent activity than traditional EGFR inhibitors like erlotinib.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes involved in cancer progression:

- Epidermal Growth Factor Receptor (EGFR) : It has been shown to inhibit both wild-type and mutant forms of EGFR with IC50 values indicating strong efficacy against cancer cell lines expressing these receptors .

- Other Kinases : Molecular docking studies suggest that it effectively mimics ATP binding sites on kinases, enhancing its potential as a therapeutic agent against multiple cancers .

Case Studies

- In Vitro Studies on Cytotoxicity : A series of experiments conducted on human cancer cell lines revealed that several derivatives of this compound exhibited moderate to high antiproliferative activity. Notably, compound 11 was identified as particularly effective, leading to significant cell cycle arrest at the G2/M phase and inducing apoptosis through caspase activation .

- Molecular Docking Studies : Research utilizing molecular docking techniques demonstrated that the compound binds effectively to EGFR and other kinases, providing insights into its potential mechanisms of action in inhibiting tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.